(1-tert-Butylpyrazol-3-yl)boronic acid
Description
(1-tert-Butylpyrazol-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 3-position. Pyrazole-based boronic acids are pivotal in synthetic chemistry due to their stability and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing complex organic molecules .
Properties
IUPAC Name |
(1-tert-butylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-4-6(9-10)8(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQQSGIKOVWYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Procedure :
-
Substrate : 1-tert-Butyl-3-iodopyrazole.
-
Reagents : Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), and a weak base (KOAc).
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | >95% |
| Scalability | Demonstrated at 100 g scale |
Advantages :
-
High regioselectivity.
-
Compatible with diverse boron sources (e.g., B₂pin₂, HBpin).
Limitations :
-
Requires expensive Pd catalysts.
-
Sensitivity to oxygen and moisture.
Transmetalation from Organometallic Reagents
Procedure :
-
Substrate : 1-tert-Butylpyrazole.
-
Reagents : n-BuLi or LDA, followed by trimethyl borate (B(OMe)₃).
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Byproducts | Minor (<5%) |
Advantages :
-
Avoids transition metals.
-
Suitable for small-scale synthesis.
Limitations :
-
Low functional group tolerance.
-
Cryogenic conditions required.
Direct Borylation via C–H Activation
Procedure :
-
Substrate : 1-tert-Butylpyrazole.
-
Reagents : HBpin (pinacolborane), Ir catalyst (e.g., [Ir(OMe)(cod)]₂).
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Selectivity (C3 vs. C4) | 8:1 |
Advantages :
-
Atom-economical.
-
No pre-functionalized substrates needed.
Limitations :
-
Moderate yields.
-
High catalyst loading (5–10 mol%).
Hydrolysis of Boronic Esters
Procedure :
-
Substrate : (1-tert-Butylpyrazol-3-yl)boronic acid pinacol ester.
-
Reagents : HCl (aqueous) or ion-exchange resin.
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Conversion | >90% |
| Purity | >98% after recrystallization |
Advantages :
-
Simplifies purification.
-
High-purity product.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Pd-Catalyzed | 85 | High | Excellent | Moderate (Pd waste) |
| Transmetalation | 75 | Low | Limited | Low |
| C–H Borylation | 65 | Moderate | Moderate | High (Ir catalyst) |
| Boronic Ester Hydrolysis | 90 | Low | High | Low |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, enabling the synthesis of complex heterocycles. Key findings include:
Mechanistic Insight :
-
The boronic acid forms a transient boronate complex with Pd⁰, facilitating transmetalation and subsequent reductive elimination .
-
Steric hindrance from the tert-butyl group slows reaction kinetics but improves regioselectivity in polyhalogenated substrates .
Photochemical 1,3-Boronate Rearrangement
Under visible light (427 nm), the compound undergoes a radical-free 1,3-boronate shift when coordinated to ketimines, forming α-tertiary amines :
Reaction Scheme :
Key Data :
-
Activation Energy : Reduced from 51.3 kcal/mol (thermal) to 37.0 kcal/mol (photochemical) .
-
Scope : Compatible with aryl trifluoroborates (44–46% yield) and alkenyl trifluoroborates (50–54% yield) .
Borylation of Pyrazole Ring
The boronic acid reacts with pinacol or catechol esters under acidic conditions to form stable boronate complexes :
text(1-*tert*-Butylpyrazol-3-yl)boronic acid + pinacol → (1-*tert*-Butylpyrazol-3-yl)BPin + H₂O
Oxidation to Hydroxyl Derivatives
Treatment with H₂O₂/NaOH generates the corresponding pyrazolol derivative:
Stability and Handling
Scientific Research Applications
Anticancer Activity
Boronic acids, including (1-tert-butylpyrazol-3-yl)boronic acid, have gained attention for their potential as proteasome inhibitors, which are crucial in cancer treatment. The compound has been shown to enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic profiles.
- Mechanism of Action : The compound acts by reversibly binding to the active sites of proteasomes, thereby inhibiting their function and leading to apoptosis in cancer cells. This mechanism was demonstrated in studies where derivatives exhibited significant growth inhibition in various cancer cell lines, including multiple myeloma and breast cancer cells .
-
Case Studies :
- A study reported that this compound derivatives improved the bioavailability of fulvestrant, a drug used for estrogen receptor-positive breast cancer, by reducing first-pass metabolism .
- In another investigation, its combination with bortezomib showed promising results against resistant lymphoma types, indicating potential for overcoming drug resistance in advanced cancers .
Antibacterial Properties
The antibacterial activity of boronic acids has been extensively studied, with this compound showing particular promise against resistant bacterial strains.
- Inhibition Mechanism : It functions as a β-lactamase inhibitor, binding covalently to serine residues in the active site of β-lactamases. This action prevents the breakdown of β-lactam antibiotics, thus enhancing their effectiveness against resistant pathogens .
-
Case Studies :
- Recent research highlighted its effectiveness against Acinetobacter-derived cephalosporinase variants, showcasing its potential as a lead compound in developing new antibacterial therapies .
- Another study found that derivatives exhibited low inhibitory constants (Ki), indicating high potency against problematic hospital-acquired infections .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex organic molecules.
- Reactivity : It participates in Suzuki-Miyaura cross-coupling reactions efficiently, allowing for the formation of biaryl compounds which are important in pharmaceutical chemistry .
Catalysis
The compound has also been explored as a catalyst or co-catalyst in several synthetic pathways.
- Case Studies :
Summary Table of Applications
| Application Type | Specific Use Case | Key Findings |
|---|---|---|
| Anticancer Activity | Proteasome inhibition | Enhanced efficacy with reduced toxicity |
| Combination therapy with existing drugs | Overcomes drug resistance in advanced cancers | |
| Antibacterial Properties | β-lactamase inhibition | Effective against multi-drug resistant bacteria |
| Inhibition of Acinetobacter-derived enzymes | High potency demonstrated with low Ki values | |
| Synthetic Applications | Suzuki-Miyaura coupling | Valuable for synthesizing biaryl compounds |
| Metal-free borylation reactions | Improved yields and selectivity |
Mechanism of Action
The mechanism of action of (1-tert-Butylpyrazol-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or other biological targets.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Electronic Comparisons
The tert-butyl group in (1-tert-Butylpyrazol-3-yl)boronic acid distinguishes it from simpler aryl boronic acids (e.g., phenylboronic acid) and other substituted pyrazole boronic acids. Key comparisons include:
The tert-butyl group in this compound likely reduces its pKa compared to unsubstituted pyrazole boronic acids, enhancing diol-binding at physiological pH (7.4). This contrasts with 3-AcPBA, which has a higher pKa (~8.6) and weaker glucose affinity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic strategies for preparing (1-tert-Butylpyrazol-3-yl)boronic acid, and how are intermediates stabilized during synthesis?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation of pyrazole precursors, followed by boronation. To stabilize intermediates, tert-butyl groups are introduced early to sterically protect the pyrazole ring. Boronic acids are often synthesized as pinacol esters (boronate esters) to enhance stability and reduce hydrolysis during purification. Post-synthesis, intermediates are characterized via B NMR to confirm boronic acid formation and purity .
Q. How does (1-tert-Butylpyrazol-3-yl)boronic acid interact with diols, and what experimental conditions optimize this binding?
- Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding efficiency depends on pH (optimal at 8.5–10.5) and buffer composition. For example, phosphate buffers can compete for diol binding, while Tris buffers minimize interference. SPR (surface plasmon resonance) or fluorescence titration at physiological pH (7.4) is used to quantify binding constants, with corrections for buffer effects .
Q. What chromatographic techniques are suitable for analyzing (1-tert-Butylpyrazol-3-yl)boronic acid, and how are hydrolytic challenges addressed?
- Methodological Answer : Reverse-phase HPLC with C18 columns and LC-MS/MS are preferred. Hydrolytic instability is mitigated by derivatizing the boronic acid to pinacol esters before analysis. For GC-MS, bis-TMS (trimethylsilyl) esters improve volatility but require anhydrous conditions. TLC separation is less effective due to dominant boronic acid polarity; instead, boronate-affinity chromatography with diol-functionalized resins enables selective retention .
Q. How does buffer selection impact the selectivity of boronic acid-based separation systems for glycoproteins?
- Methodological Answer : Boronate-affinity surfaces (e.g., AECPBA-modified dextran) show higher glycoprotein selectivity in borate buffers (pH ≥ 8.5) due to enhanced boronate-diol binding. Non-specific interactions (e.g., electrostatic) are minimized using low-ionic-strength buffers. Competitive elution with sorbitol or fructose (0.5–1 M) ensures gentle recovery of bound glycoproteins without denaturation .
Advanced Research Questions
Q. How can (1-tert-Butylpyrazol-3-yl)boronic acid be integrated into drug discovery, particularly for targeting proteasomes or enzymes?
- Methodological Answer : The boronic acid moiety acts as a reversible covalent inhibitor, mimicking peptide substrates. For proteasome inhibitors (e.g., Bortezomib analogs), the tert-butyl group enhances binding pocket occupancy. Co-crystallization with target enzymes (e.g., 20S proteasome) and molecular dynamics simulations guide optimization of binding kinetics (/). In vitro assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify inhibition potency (IC) .
Q. What structural modifications improve the thermal stability of (1-tert-Butylpyrazol-3-yl)boronic acid for flame-retardant applications?
- Methodological Answer : Thermal stability is enhanced by introducing electron-withdrawing groups (e.g., fluorine) or aromatic conjugation to the pyrazole ring. TGA (thermogravimetric analysis) under nitrogen reveals degradation onset temperatures. Pyrene-1-boronic acid analogs (degradation >600°C) suggest that fused aromatic systems stabilize the boronic acid moiety. Synergistic flame retardancy is tested via cone calorimetry with polymer composites .
Q. What kinetic methodologies are used to study boronic acid-diol binding, and how do they inform sensor design?
- Methodological Answer : Stopped-flow fluorescence spectroscopy measures binding kinetics ( ~10-10 Ms) in milliseconds. For glucose sensing, kon values correlate with thermodynamic affinity (fructose > glucose). Sensor response time is optimized by selecting boronic acids with rapid (e.g., isoquinolinyl derivatives) and immobilizing them on mesoporous silica for rapid diffusion .
Q. How are trace genotoxic impurities (e.g., phenylboronic acids) controlled in boronic acid-based pharmaceuticals?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <1 ppm levels. Sample preparation involves solid-phase extraction (C18 cartridges) to isolate the API (e.g., Lumacaftor) from impurities. Method validation follows ICH Q3A guidelines, with LOQ (limit of quantification) determined via spiked recovery experiments in triplicate .
Q. How do secondary interactions affect boronic acid-based separations, and how can they be minimized?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or ionic) are identified via competitive binding assays with non-glycosylated proteins (e.g., RNAse A). Surface plasmon resonance (SPR) with AECPBA-functionalized chips quantifies secondary binding. Selectivity is improved by adding surfactants (e.g., 0.1% Tween-20) or using zwitterionic buffers (e.g., HEPES) to mask non-specific sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
